Crystal Packing Architecture vs. 4-Aminobenzonitrile
In the crystal structure of 4-amino-3,5-dimethylbenzonitrile (designated HHD), each amino hydrogen atom is linked to the cyano nitrogen atom of two different neighboring molecules, forming a distinctive layered structure composed of squares and octagons [1]. In contrast, unsubstituted 4-aminobenzonitrile (ABN) forms hydrogen bonds between an amino hydrogen and the cyano nitrogen of an adjacent molecule in a one-dimensional chain arrangement rather than a two-dimensional layered network. The out-of-plane displacement of the amino nitrogen atom from the phenyl ring plane in HHD was determined to be 0.117(5) Å, whereas in ABN the amino nitrogen adopts a pyramidal character with an angle of 34(3)° between the planes of the amino group and the phenyl ring [1].
| Evidence Dimension | Crystal hydrogen-bonding topology |
|---|---|
| Target Compound Data | Two-dimensional layered structure with squares and octagons; N out-of-plane displacement = 0.117(5) Å; N-phenyl bond length = ~1.367 Å (average among aminobenzonitriles excluding MMD) |
| Comparator Or Baseline | 4-Aminobenzonitrile (ABN): One-dimensional hydrogen-bonded chains; amino-pyramidal angle = 34(3)° |
| Quantified Difference | HHD forms 2D layered network vs. ABN 1D chains; HHD amino group is nearly coplanar (0.117 Å displacement) vs. ABN significantly pyramidal (34° tilt) |
| Conditions | Single-crystal X-ray diffraction at room temperature; space group P 1 21/n 1 for HHD |
Why This Matters
The distinct crystal packing directly impacts physical properties relevant to formulation, including melting point, solubility, mechanical stability, and hygroscopicity, which are critical parameters for solid dosage form development and material handling.
- [1] Heine, A., Herbst-Irmer, R., Stalke, D., Kühnle, W., & Zachariasse, K. A. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B, 50(3), 363–373. View Source
